![molecular formula C23H20ClFN4OS B3410406 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 897457-58-8](/img/structure/B3410406.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-haloketones to yield the imidazo[2,1-b][1,3]thiazole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes several characteristic reactions, primarily driven by its functional groups:
Reaction Type | Reagents | Conditions | Key Observations |
---|---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium | Targets electron-rich aromatic systems or thiazole sulfur atoms. |
Reduction | Sodium borohydride | Methanol/ethanol solvent | Selectively reduces ketone groups to secondary alcohols. |
Substitution | Sodium iodide | Acetone (halogen exchange) | Facilitates nucleophilic displacement at electrophilic sites. |
Mechanistic Insights :
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Oxidation : The imidazo[2,1-b]thiazole core’s sulfur atom and conjugated π-system are susceptible to oxidation, potentially forming sulfoxides or disrupting aromaticity under strong conditions.
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Reduction : The ethanone moiety is reduced to ethanol, enhancing solubility for further derivatization.
Synthetic Pathways
The compound’s synthesis involves multi-step procedures, including:
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Cyclocondensation : Formation of the imidazo[2,1-b]thiazole ring via reaction between thiosemicarbazides and halogenated acetophenones .
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Piperazine Coupling : Introduction of the 4-(2-fluorophenyl)piperazine group via nucleophilic substitution or Buchwald-Hartwig amination .
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Ketone Installation : Acylation using chloroacetyl chloride or similar reagents to introduce the ethanone group .
Optimization Strategies :
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Microwave-assisted synthesis reduces reaction times for cyclization steps (e.g., hydrazine-mediated ring closure) .
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Continuous flow systems improve yield and purity in industrial-scale production.
Functionalization Reactions
The compound’s structure allows for targeted modifications:
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Aromatic Electrophilic Substitution :
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Piperazine Ring Modifications :
Example Reaction :
Stability and Degradation
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Hydrolytic Stability : The piperazine-ethanone linkage is susceptible to hydrolysis under strongly acidic or basic conditions, forming carboxylic acid intermediates.
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Photodegradation : Exposure to UV light induces cleavage of the imidazo[2,1-b]thiazole ring, generating chlorophenyl fragments.
Scientific Research Applications
Molecular Formula
- C : 23
- H : 22
- Cl : 1
- N : 4
- O : 1
- S : 1
Structural Features
The compound features a thiazole ring fused with an imidazole structure, which is known for its biological activity. The presence of the piperazine moiety enhances its pharmacological properties, making it a candidate for various therapeutic uses.
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Case Study:
A study conducted by Andreani et al. (2005) demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed promising results against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.
Antimicrobial Properties
Imidazo[2,1-b][1,3]thiazole compounds have also been studied for their antimicrobial activity. They have shown effectiveness against a range of bacteria and fungi, suggesting their potential use as antimicrobial agents.
Data Table: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | C. albicans | 64 µg/mL |
Neuropharmacological Effects
The piperazine component in the compound suggests potential neuropharmacological applications. Studies have indicated that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.
Case Study:
Research by Gülçin et al. (2010) highlighted the neuroprotective effects of imidazo[2,1-b][1,3]thiazole derivatives in animal models of anxiety and depression, showing significant improvement in behavioral tests.
Anti-inflammatory Properties
The compound's structure may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Mechanism:
Research has suggested that imidazo[2,1-b][1,3]thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s ability to bind to these targets is influenced by its unique structural features, including the imidazo[2,1-b][1,3]thiazole core and the presence of halogenated phenyl groups .
Comparison with Similar Compounds
Similar Compounds
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Similar structure but lacks the halogenated phenyl groups.
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Contains a bromine atom instead of chlorine and fluorine.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to its combination of halogenated phenyl groups, which enhance its pharmacological activity and specificity. This structural uniqueness contributes to its potential as a more effective anticancer agent compared to similar compounds .
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is part of a class of imidazo[2,1-b][1,3]thiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H16ClN3O3S
- Molecular Weight : 425.9 g/mol
The compound features a complex structure that includes an imidazo[2,1-b][1,3]thiazole core, which is known for its pharmacological significance.
Antitumor Activity
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity compared to sorafenib (IC50 = 5.2 μM) . The selectivity of these compounds towards specific cancer cell lines suggests their potential as targeted therapies.
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways. For example, compounds from this class have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) with varying degrees of efficacy . Additionally, some derivatives have demonstrated the ability to inhibit transcription factors like NF-kB, which is crucial in cancer progression .
Other Biological Activities
Beyond antitumor effects, imidazo[2,1-b][1,3]thiazoles have been reported to possess:
- Antibacterial Activity : Several studies indicate that these compounds can inhibit bacterial growth .
- Antiviral Properties : They also show promise in antiviral applications .
- Anti-inflammatory Effects : The anti-inflammatory potential has been documented in various studies .
Case Studies and Research Findings
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4OS/c24-17-7-5-16(6-8-17)20-14-29-18(15-31-23(29)26-20)13-22(30)28-11-9-27(10-12-28)21-4-2-1-3-19(21)25/h1-8,14-15H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSRNYSPXOHGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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